molecular formula C6H3Cl2NO4S B3008101 2-Chloro-6-nitrobenzene-1-sulfonyl chloride CAS No. 17970-75-1

2-Chloro-6-nitrobenzene-1-sulfonyl chloride

Cat. No. B3008101
CAS RN: 17970-75-1
M. Wt: 256.05
InChI Key: BSTJKQQPWQCPLP-UHFFFAOYSA-N
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Description

The compound "2-Chloro-6-nitrobenzene-1-sulfonyl chloride" is a chemical that belongs to the class of organic compounds known as nitrobenzenesulfonyl chlorides. These compounds are characterized by a benzene ring substituted with nitro, sulfonyl chloride, and chloro groups. The specific orientation of these substituents on the benzene ring can significantly influence the compound's reactivity and the types of chemical reactions it can undergo.

Synthesis Analysis

The synthesis of nitrobenzene derivatives, including those similar to "2-Chloro-6-nitrobenzene-1-sulfonyl chloride," often involves vicarious nucleophilic substitution of hydrogen atoms in nitroarenes. For instance, chloromethylphenyl sulfone can be used to selectively substitute hydrogen atoms ortho to the nitro group in a t-BuOK/THF base/solvent system, leading to the formation of disubstituted nitrobenzene derivatives . Additionally, the synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides, which are structurally related to the compound , has been achieved through a two-step procedure involving regioselective reactions and oxidative cleavage with chlorine .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be complex and is often determined using X-ray diffraction methods. For example, the structure of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide has been elucidated, revealing a distorted octahedral coordination geometry around the nickel ion and a triclinic cell for the zinc complex . These findings highlight the diverse structural possibilities for nitrobenzene sulfonamide derivatives, which could extend to "2-Chloro-6-nitrobenzene-1-sulfonyl chloride."

Chemical Reactions Analysis

Nitrobenzenesulfonyl chlorides can participate in various chemical reactions. For example, 2-nitrobenzenesulfonyl chloride has been used to generate a peroxysulfur intermediate in situ, which can oxidize sulfoxides into sulfones under mild conditions . This demonstrates the compound's potential as an oxidizing agent. Furthermore, electrophilic aromatic substitution reactions, such as nitration and sulphonation, are common for chloro-nitrobenzene derivatives, with the reaction conditions influencing the yield and type of products formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonyl chlorides are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, shows a twist-nitro-proximal conformation, which could affect its physical properties such as solubility and melting point . Additionally, the coordination modes of ligands like 2-chloro-5-nitrobenzene sulfonate in metal complexes have been found to be unusual, indicating the versatile behavior of these compounds in forming various types of bonds and structures .

Scientific Research Applications

Antimicrobial Activity and DNA Gyrase-A Docking Studies

2-Chloro-6-nitrobenzene-1-sulfonyl chloride is used in the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives. These compounds have shown promising results in antimicrobial activity and docking studies with DNA Gyrase-A. This indicates potential applications in developing new antimicrobial agents (Kumar et al., 2020).

Synthesis of High-Purity Compounds

The compound plays a role in the synthesis of high-purity chemicals like 1-chloro-2,6-difluorobenzene. This process is important for creating active ingredients in agricultural and pharmaceutical applications. The method emphasizes the utility of sulfonyl chloride for directing substitutions in complex chemical structures (R. Moore, 2003).

Kinetic Studies in Chemical Reactions

It's used in kinetic studies, such as investigating chlorine-isotopic exchange between lithium chloride and chlorobenzene derivatives. Understanding these kinetics is crucial for chemical synthesis and pharmaceutical development (D. E. Caddy et al., 1972).

Spectrophotometric Analysis

This compound is involved in spectrophotometric methods for determining nitrobenzenes in various samples. Such analytical techniques are vital in environmental monitoring and pharmaceutical analysis (I. Escrig-Tena et al., 1998).

Gas-Phase Electron Diffraction Studies

Its structure has been studied using gas-phase electron diffraction and quantum chemical methods. This research provides insights into molecular structures which are fundamental in the field of material science and molecular physics (V. Petrov et al., 2009).

Synthesis of Heterocyclic Compounds

The compound is used in synthesizing various heterocyclic compounds, which are critical in developing new pharmaceuticals and agrochemicals. This demonstrates its versatility in organic synthesis (P. PeetNorton et al., 1987).

Activated Molecular Motion Studies

It's used in studying activated molecular motions, like nuclear quadrupole resonance studies. These studies are important in understanding molecular dynamics and designing materials with specific properties (S. Pérez et al., 1993).

Development of Ion-Selective Electrodes

This compound aids in developing ion-selective electrodes for analytical purposes. Such electrodes have applications in environmental monitoring and clinical diagnostics (M. Sugawara et al., 1976).

Diuretic and Antihypertensive Activity Studies

It is instrumental in synthesizing compounds tested for diuretic and antihypertensive activities. This highlights its significance in medicinal chemistry and drug development (H. Itazaki et al., 1988).

Microbial Degradation Studies

Its derivatives are used in studying microbial degradation, which is essential in bioremediation and environmental sciences (M. Shah, 2014).

properties

IUPAC Name

2-chloro-6-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTJKQQPWQCPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzene-1-sulfonyl chloride

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